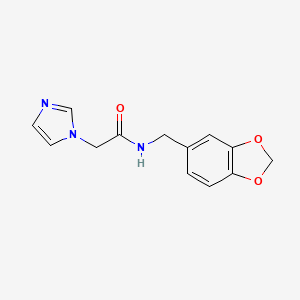![molecular formula C16H15NO2 B4714382 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B4714382.png)
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
Overview
Description
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione, also known as Spiroisoquinoline, is a chemical compound with a unique structure. It is a heterocyclic compound that contains a spiro ring system, which makes it an important molecule in medicinal chemistry. Spiroisoquinoline has gained significant attention in recent years due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline is not fully understood. However, it has been suggested that 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline may exert its pharmacological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. For example, 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has been found to inhibit the activity of DNA topoisomerase, which is an enzyme involved in DNA replication and transcription. It has also been found to bind to the benzodiazepine receptor, which is a GABA receptor subtype that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has been found to exhibit anticonvulsant activity by modulating the activity of ion channels in the brain.
Advantages and Limitations for Lab Experiments
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple molecule to synthesize, which makes it readily available for research purposes. Additionally, 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline exhibits a broad range of pharmacological activities, which makes it a versatile molecule for drug discovery. However, one limitation of 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline is that its mechanism of action is not fully understood, which makes it challenging to design drugs based on its structure.
Future Directions
There are several future directions for research on 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline. One direction is to investigate its potential use as a chiral building block in organic synthesis. Another direction is to study its pharmacological activities in more detail to identify new therapeutic applications. Additionally, future research could focus on elucidating the mechanism of action of 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline to facilitate the design of more potent and selective drugs based on its structure.
Scientific Research Applications
3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. 3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dioneoline has also been studied for its potential use as a chiral building block in organic synthesis.
properties
IUPAC Name |
spiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclopentane]-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-9-13-12-6-2-1-5-11(12)10-16(7-3-4-8-16)17(13)15(14)19/h1-2,5-6,9H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWCGFKBQSCTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=CC(=O)C(=O)N24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-chloro-6-fluorobenzyl)thio]-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4714321.png)
![N-(3-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4714343.png)
![2-[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4714349.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(2-thienyl)pyrrolidine](/img/structure/B4714355.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-ethylmethanesulfonamide](/img/structure/B4714359.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B4714372.png)
![1-[1-benzyl-6-methyl-4-(propylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4714374.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4714386.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B4714390.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4714396.png)
![methyl 1-(2-methoxyphenyl)-7-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4714399.png)
![1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4714400.png)